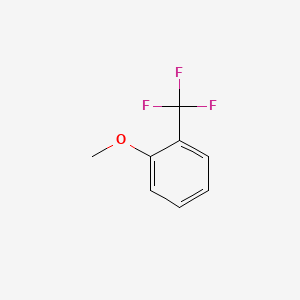

1-Methoxy-2-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJMWUXVOTGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-48-2 | |

| Record name | 395-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxy 2 Trifluoromethyl Benzene and Derivatives

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a CF3 group onto an aromatic precursor. These methods are often favored for their atom economy and potential for late-stage functionalization.

Trifluoromethylation of Aryl Precursors

The direct trifluoromethylation of anisole (B1667542) (methoxybenzene) can be achieved through various methods, often involving radical or transition-metal-mediated pathways. A common challenge is controlling the regioselectivity, as reactions on unsubstituted anisole can yield a mixture of ortho, meta, and para isomers.

One established method involves the use of trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. rsc.org This reaction proceeds via the formation of a trifluoromethylcopper (B1248711) intermediate, which then transfers the CF3 group to the aromatic ring. Another approach utilizes trifluoromethylmagnesium bromide, which can react with anisole in an inert solvent like tetrahydrofuran (B95107) (THF).

More recently, visible-light-mediated photoredox catalysis has emerged as a powerful tool for trifluoromethylation. For instance, the use of sodium triflinate (CF3SO2Na, Langlois' reagent) as a trifluoromethyl source in the presence of a suitable photocatalyst can generate trifluoromethyl radicals that react with aromatic substrates. nih.govnih.gov

Table 1: Reagents for Direct Trifluoromethylation of Aryl Precursors

| Reagent | Catalyst/Conditions | Precursor | Product |

| Trifluoromethyl iodide (CF3I) | Copper | Bromoanisole | (Trifluoromethyl)anisole |

| Trifluoromethylmagnesium Bromide | Anhydrous THF | Anisole | 3-(Trifluoromethyl)anisole |

| Sodium triflinate (CF3SO2Na) | Visible light, photocatalyst | Aniline (B41778) derivatives | ortho-Trifluoromethyl aniline derivatives |

Regioselective Trifluoromethylation Approaches

Achieving regioselectivity, particularly at the ortho position of anisole, is crucial for the specific synthesis of 1-methoxy-2-(trifluoromethyl)benzene (B96953). The methoxy (B1213986) group is an ortho, para-directing group in electrophilic aromatic substitution. However, many trifluoromethylation reactions proceed through radical mechanisms, where regioselectivity can be less predictable.

Directed C-H functionalization offers a solution to this challenge. While specific examples for the ortho-trifluoromethylation of anisole are not abundant in the provided literature, analogous reactions with other directing groups, such as the amino group in anilines, demonstrate the feasibility of this approach. Visible-light mediated ortho-C-H trifluoromethylation of aniline derivatives has been successfully developed using Langlois' reagent. nih.govwikipedia.org This suggests that a similar strategy, potentially employing a directing group strategy or specific catalytic system, could achieve ortho-selectivity for anisole.

Furthermore, the innate reactivity of heterocycles has been exploited for regioselective C-H trifluoromethylation, indicating that the electronic properties of the substrate play a significant role in determining the position of functionalization. nih.gov For anisole, the electron-donating nature of the methoxy group activates the ortho and para positions, which can be leveraged under appropriate reaction conditions to favor ortho-substitution. Research into scandium(III)-catalyzed regioselective C-H alkylation of anisoles with olefins has shown high preference for the ortho position, providing a basis for developing similar trifluoromethylation methods. nih.gov

Functional Group Interconversion and Derivatization Routes

An alternative to direct trifluoromethylation is the synthesis of this compound derivatives through the modification of an already trifluoromethylated precursor. This approach is particularly useful for introducing a variety of functional groups.

Preparation of Halogenated Derivatives

Halogenated derivatives of this compound are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The direct halogenation of anisole typically yields a mixture of ortho and para isomers. brainly.in Therefore, performing the halogenation on this compound can provide a more direct route to specific halogenated isomers.

For example, the bromination of this compound would be expected to occur at the positions activated by the methoxy group and not deactivated by the trifluoromethyl group. A commercially available example is 1-bromo-2-methoxy-4-(trifluoromethyl)benzene, indicating that such compounds are synthetically accessible. achemblock.com The halogenation of trifluoromethyl-substituted benzenes can be influenced by the strong electron-withdrawing nature of the CF3 group, often requiring specific catalysts and conditions. fluorine1.ru

Synthesis of Ethenyl and Isocyanato Derivatives

The introduction of ethenyl (vinyl) and isocyanato groups opens up a wide range of synthetic possibilities for creating more complex molecules.

Ethenyl Derivatives: The synthesis of an ethenyl derivative, such as 2-methoxy-6-(trifluoromethyl)styrene, can be accomplished through standard olefination reactions. The Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a classic method for forming carbon-carbon double bonds. rsc.orgacs.orgnih.gov In this case, 2-methoxy-6-(trifluoromethyl)benzaldehyde (B1319546) would be a suitable precursor. Another powerful method is the Mizoroki-Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. beilstein-journals.orgmdpi.comrsc.orgbeilstein-journals.org For instance, the reaction of a halogenated this compound with ethylene (B1197577) in the presence of a palladium catalyst would yield the desired styrene (B11656) derivative.

Isocyanato Derivatives: Isocyanates are key intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing compounds. A primary method for the synthesis of aryl isocyanates is the Curtius rearrangement . wikipedia.orgnih.govlscollege.ac.inorganic-chemistry.orgillinoisstate.edu This reaction involves the thermal decomposition of an acyl azide (B81097), which is typically prepared from the corresponding carboxylic acid. Therefore, 2-methoxy-6-(trifluoromethyl)benzoic acid could be converted to its acyl azide and subsequently rearranged to form 2-methoxy-6-(trifluoromethyl)phenyl isocyanate. Commercially available isocyanates with similar substitution patterns, such as 2-methoxy-5-(trifluoromethyl)phenyl isocyanate, suggest the viability of this synthetic route. chemicalbook.comsigmaaldrich.com

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivity in the synthesis of this compound and its derivatives.

For direct trifluoromethylation , copper and palladium catalysts are widely employed. rsc.org Copper(I) salts are often used in reactions with CF3I, while palladium complexes are effective in cross-coupling reactions. In photoredox catalysis, iridium or ruthenium-based photosensitizers are common, used in conjunction with a CF3 source like sodium triflinate. nih.gov Solvents for these reactions are typically polar aprotic, such as dimethylformamide (DMF) or acetonitrile, and temperatures can range from ambient to elevated depending on the specific method.

In functional group interconversions , the catalytic systems are diverse. The Mizoroki-Heck reaction relies on palladium catalysts, often with phosphine (B1218219) ligands, and a base such as a triethylamine (B128534) or potassium carbonate. mdpi.comrsc.org The Wittig reaction is typically not catalytic but requires stoichiometric amounts of a strong base to generate the ylide. The Curtius rearrangement is a thermal or photochemical process and does not necessarily require a catalyst, although Lewis acids can sometimes lower the required temperature. lscollege.ac.in

The halogenation of aromatic rings is often catalyzed by Lewis acids like iron(III) halides (e.g., FeBr3 for bromination) or aluminum chloride (AlCl3). brainly.in The specific conditions, including solvent and temperature, must be carefully optimized to control the regioselectivity and prevent side reactions.

Copper-Mediated Trifluoromethylation

Copper-mediated reactions are a prominent method for the formation of carbon-trifluoromethyl (C-CF3) bonds. These reactions often involve the use of a copper catalyst to facilitate the transfer of a trifluoromethyl group from a suitable reagent to an aromatic substrate. While a direct, detailed protocol for the specific ortho-trifluoromethylation of anisole to yield this compound is not extensively documented in readily available literature, the general principles of copper-catalyzed trifluoromethylation of aryl compounds are well-established. nih.govbeilstein-journals.org

These reactions typically employ a copper(I) or copper(II) salt as a catalyst or mediator, in conjunction with a trifluoromethyl source. Common trifluoromethylating agents include electrophilic reagents like Togni's reagents or nucleophilic sources such as TMSCF3 (trimethyl(trifluoromethyl)silane). nih.govbeilstein-journals.org The reaction mechanism can vary, but often involves the formation of a highly reactive copper-trifluoromethyl species. For the synthesis of this compound, the challenge lies in controlling the regioselectivity of the reaction to favor substitution at the ortho position of the methoxy group. The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution, which can influence the position of the incoming trifluoromethyl group. Ligand selection can play a crucial role in directing the regioselectivity in copper-catalyzed reactions. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Olefins

| Entry | CuI Source | Solvent | Conversion (%) | Yield (%) | E/Z Ratio |

| 1 | CuCl | MeOH | 100 | 63 | 96:4 |

| 2 | CuTC | MeOH | 100 | 68 | 97:3 |

| 3 | [Cu(OTf)]2PhH | MeOH | 93 | 61 | 86:14 |

| 4 | Cu(OTf)2 | CH2Cl2 | 81 | 0 | - |

| 5 | (MeCN)4CuPF6 | MeOH | 100 | 68 | 98:2 |

| 6 | (MeCN)4CuPF6 | MeOH | 100 | 71 | 98:2 |

| 7 | (MeCN)4CuPF6 | EtOH | 100 | 63 | 96:4 |

Note: This table represents data for the trifluoromethylation of unactivated terminal olefins and is provided as a general illustration of copper-catalyzed trifluoromethylation reactions. Specific conditions and yields for the synthesis of this compound may vary. nih.gov

Brönsted Acid-Promoted Reactions

Brönsted acids can be employed to promote chemical transformations, including electrophilic aromatic substitutions. In the context of synthesizing this compound, a Brönsted acid could potentially be used to activate a trifluoromethylating agent, making it more susceptible to attack by the electron-rich anisole ring.

Trifluoromethanesulfonic acid (triflic acid) is a powerful Brönsted acid that has been shown to activate benzylic C-F bonds. cas.cn While this specific application involves the cleavage of a C-F bond, it highlights the ability of strong Brönsted acids to interact with fluorinated groups. It is plausible that a strong Brönsted acid could protonate a suitable trifluoromethyl precursor, generating a highly electrophilic species that could then undergo a Friedel-Crafts-type reaction with anisole. However, detailed studies specifically outlining a Brönsted acid-promoted synthesis of this compound are not widely reported. The challenge in such a reaction would be to achieve the desired regioselectivity and to prevent side reactions, such as polysubstitution or degradation of the starting material under the harsh acidic conditions. mdpi.com

Oxidative Trifluoromethylation of Olefins

Another synthetic approach involves the oxidative trifluoromethylation of olefinic precursors. This method is generally used for the synthesis of α-trifluoromethyl ketones from olefins. nih.gov While not a direct route to an aromatic compound like this compound, it is conceivable that a derivative of this compound could be synthesized from a corresponding vinyl ether precursor.

The reaction typically involves a trifluoromethyl radical source and an oxidant. The trifluoromethyl radical adds to the double bond of the olefin, and the resulting radical intermediate is then oxidized to form the final product. For instance, a copper-catalyzed allylic trifluoromethylation of unactivated terminal olefins has been developed, which proceeds under mild conditions to produce linear allylic trifluoromethylated products with high E/Z selectivity. nih.govmit.edu To adapt this methodology for the synthesis of this compound, one would need to start with a suitably substituted vinyl ether that could be subsequently aromatized. However, this would represent a multi-step synthesis and is not a direct trifluoromethylation of the anisole ring.

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of any synthetic route are crucial for its practical application. For copper-mediated trifluoromethylation reactions, factors such as the choice of copper source, ligand, solvent, temperature, and the nature of the trifluoromethylating agent can significantly impact the yield and selectivity. nih.gov For example, in the copper-catalyzed trifluoromethylation of olefins, the use of an excess of the olefin was found to suppress the formation of bis(trifluoromethylated) side products. nih.gov

Reactivity and Transformational Chemistry of 1 Methoxy 2 Trifluoromethyl Benzene

Aromatic Ring Reactivity Modifications

The substituents on the benzene (B151609) ring significantly modify its electron density and, consequently, its susceptibility to attack by electrophiles and nucleophiles. The methoxy (B1213986) group is an activating group that increases the electron density of the ring through resonance, while the trifluoromethyl group is a strong deactivating group due to its powerful inductive electron-withdrawing effect.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The outcome of this reaction on a substituted benzene is governed by the directing effects of the existing substituents.

Directing Effects : The methoxy group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. Conversely, the trifluoromethyl group is a meta-director. youtube.com

Combined Influence : In 1-methoxy-2-(trifluoromethyl)benzene (B96953), these directing effects are in concert for one specific position. The position para to the activating methoxy group (C5) is also meta to the deactivating trifluoromethyl group. This overlap makes the C5 position the most favored site for electrophilic attack. The position ortho to the methoxy group (C3) is sterically hindered by the adjacent trifluoromethyl group, and the other ortho position (C1) is already substituted.

A prime example of this regioselectivity is the nitration of this compound. The reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate, yields a single major product.

| Reactant | Reagents | Major Product | Position of Substitution |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 1-Methoxy-5-nitro-2-(trifluoromethyl)benzene nist.gov | C5 (Para to -OCH₃, Meta to -CF₃) |

Other electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions, are expected to follow the same regiochemical preference, with the electrophile adding to the C5 position. wikipedia.orgwikipedia.org

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for benzene derivatives that is generally facilitated by the presence of strong electron-withdrawing groups. nih.gov The trifluoromethyl group is a potent activator for SNAr. For the parent compound this compound, SNAr is unlikely as it lacks a suitable leaving group. However, derivatives of this compound, particularly those with a leaving group at an activated position, can readily undergo nucleophilic substitution.

For instance, the nitro group of 1-methoxy-5-nitro-2-(trifluoromethyl)benzene, introduced via electrophilic substitution, can serve as a leaving group. This allows for the introduction of various nucleophiles at the C5 position.

Furthermore, in highly fluorinated aromatics, a fluorine atom itself can act as a leaving group. In octafluorotoluene, which features a trifluoromethyl group, nucleophilic attack occurs selectively at the para-position, displacing a fluorine atom. nih.gov This highlights the strong activating effect of the trifluoromethyl group in SNAr reactions.

| Substrate | Nucleophile | Product | Key Feature |

|---|---|---|---|

| 1-Methoxy-5-nitro-2-(trifluoromethyl)benzene | Various Nucleophiles (e.g., RO⁻, RNH₂) | 5-substituted-1-methoxy-2-(trifluoromethyl)benzene | Nitro group acts as a leaving group. |

| Octafluorotoluene | Phenothiazine nih.gov | 4-(Phenothiazin-10-yl)heptafluorotoluene nih.gov | Fluorine atom para to the -CF₃ group is substituted. nih.gov |

Reactions Involving Methoxy and Trifluoromethyl Groups

Beyond the reactivity of the aromatic ring, the methoxy and trifluoromethyl groups can participate in their own distinct chemical transformations.

The trifluoromethyl group is highly resistant to oxidation due to the strength of the carbon-fluorine bonds. The methoxy group, however, can be susceptible to oxidation under certain conditions. While specific studies on the direct oxidation of this compound are not prevalent, reactions on analogous structures suggest potential pathways. For example, the oxidation of α-trifluoromethyl alcohols to the corresponding ketones is a known transformation, though this involves a neighboring hydroxyl group rather than an aromatic ring. nih.govresearchgate.net In related nitro-substituted benzotrifluoride (B45747) compounds, the methoxy group has been shown to be oxidizable to a carboxylic acid.

Both the trifluoromethyl group and other substituents on the ring can be targets for reduction.

Reduction of Ring Substituents : Functional groups introduced onto the ring via electrophilic substitution can be readily reduced. For example, the nitro group of 1-methoxy-5-nitro-2-(trifluoromethyl)benzene can be catalytically hydrogenated to form 2-methoxy-5-(trifluoromethyl)aniline. This transformation is a common and efficient process, often using catalysts like palladium on carbon (Pd/C) with hydrogen gas. google.com

Reduction of the Trifluoromethyl Group : The C-F bonds of the trifluoromethyl group are strong and its reduction is challenging. However, under specific catalytic conditions, hydrodefluorination can occur, transforming the -CF₃ group into a difluoromethyl (-CHF₂) or even a methyl (-CH₃) group. These reactions often require specialized reagents or electrochemical methods.

The cleavage of the methyl-oxygen bond of the methoxy group is a common transformation for aryl methyl ethers, converting them into phenols. This demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. wikipedia.org

The reaction proceeds via the formation of a Lewis acid-base adduct between the ether's oxygen atom and the boron center of BBr₃. gvsu.eduresearchgate.net This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion on the methyl group in an SN2-type reaction. nih.govnih.gov The process ultimately yields the corresponding phenol, in this case, 2-(trifluoromethyl)phenol, after an aqueous workup. ufp.pt

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Boron tribromide (BBr₃) | 2-(Trifluoromethyl)phenol | Ether Cleavage / Demethylation wikipedia.org |

Formation of Complex Molecular Architectures

The strategic placement of a methoxy and a trifluoromethyl group on the benzene ring of this compound provides a unique platform for the construction of intricate molecular structures. The interplay between the electron-donating nature of the methoxy group and the electron-withdrawing trifluoromethyl group influences the reactivity of the aromatic core, enabling its transformation into more complex polycyclic and heterocyclic systems through various synthetic strategies.

Synthesis of Polycyclic Frameworks

While direct intramolecular cyclization of this compound is not commonly reported, its derivatization provides pathways to polycyclic frameworks. A key strategy involves its conversion into a biaryl precursor, which can then undergo intramolecular cyclization to form polycyclic systems like dibenzofurans. For instance, a hydroxylated biaryl, potentially synthesized from this compound via demethylation and cross-coupling, can be converted to a dibenzofuran (B1670420) derivative. This acid-catalyzed cyclodehydration is an established method for forming the furan (B31954) ring fused between two aryl systems. psu.edunih.gov Zeolite catalysts have been shown to be effective in promoting such transformations, favoring electron-rich biaryls. psu.edu

Another advanced approach for building polycyclic structures involves radical cascade reactions. Visible-light-induced radical trifluoromethylation followed by cyclization has been developed for the synthesis of trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles from N-alkenyl precursors. mdpi.comnih.gov A derivative of this compound, appropriately functionalized with an alkenyl side chain, could potentially serve as a substrate in similar cascade reactions, leading to the formation of complex, CF3-containing polycyclic aza-heterocycles under mild, photochemically-driven conditions. mdpi.comrsc.orgresearchgate.netnih.gov

Table 1: Potential Strategies for Polycyclic Framework Synthesis

| Precursor Type | Reaction | Resulting Framework | Key Features |

|---|---|---|---|

| Hydroxylated Biaryl | Acid-Catalyzed Cyclodehydration | Dibenzofuran | Forms a fused furan ring; efficient for electron-rich systems. psu.edu |

| N-Alkenyl Arene | Radical Trifluoromethylation/Cyclization | Polycyclic Aza-heterocyles | Visible-light induced; cascade reaction forms multiple rings. mdpi.comnih.gov |

Cycloaddition Reactions and Diastereoselectivity

The aromatic ring of this compound is generally unreactive in thermal [4+2] cycloaddition (Diels-Alder) reactions due to the stability imparted by its aromaticity. wikipedia.orgsigmaaldrich.com For an arene to act as a diene component, the aromaticity must be disrupted. One of the most effective methods to achieve this is the Birch reduction. wikipedia.org

Under Birch conditions (typically using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source), electron-rich aromatic ethers like anisole (B1667542) are reduced to 1,4-cyclohexadiene (B1204751) derivatives. wikipedia.orgpearson.com The methoxy group directs the reduction, yielding a non-conjugated diene. stackexchange.comrzepa.net For this compound, the presence of the strongly electron-withdrawing -CF3 group would significantly influence the regioselectivity of the reduction, likely leading to a specific diene isomer that avoids reduction at the carbon bearing the trifluoromethyl group. pearson.com This resulting substituted cyclohexadiene could then serve as a reactive diene in subsequent Diels-Alder reactions with various dienophiles to construct bicyclic frameworks. libretexts.orgyoutube.com

Alternatively, photochemical cycloadditions offer a direct route to engage the aromatic ring. Benzene derivatives can undergo [2+2], [3+2], and [4+2] cycloadditions with alkenes upon photochemical excitation. researchgate.net Sunlight-initiated cycloadditions have been reported for anisole derivatives bearing electron-withdrawing groups (like a cyano group), which shift the arene's absorption to longer wavelengths. ias.ac.in This suggests that this compound could potentially undergo photochemical cycloaddition with alkenes to yield complex polycyclic adducts, transforming the planar aromatic ring into a three-dimensional structure. researchgate.net

Trifluoromethylselenolation Reactions

Trifluoromethylselenolation, the introduction of the -SeCF3 group, is a valuable transformation for modifying the physicochemical properties of organic molecules, notably increasing their lipophilicity. This reaction can be performed on aromatic rings like that of this compound through several mechanisms, primarily electrophilic aromatic substitution or transition-metal-catalyzed C-H activation.

In an electrophilic approach, a suitable electrophilic reagent such as trifluoromethylselenyl chloride (CF3SeCl) or Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate (CF3SeTs) is used. nih.gov The regiochemical outcome on the this compound ring would be dictated by the combined directing effects of the substituents. The methoxy group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The powerful activating and directing effect of the methoxy group would likely dominate, directing the incoming electrophilic selenium reagent primarily to the para position (C4) and to a lesser extent, the other ortho position (C6).

Table 2: Predicted Regioselectivity of Electrophilic Trifluoromethylselenolation

| Reagent | Reaction Type | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| CF3SeCl | Electrophilic Aromatic Substitution | 4-((Trifluoromethyl)selanyl)-1-methoxy-2-(trifluoromethyl)benzene | 2-((Trifluoromethyl)selanyl)-1-methoxy-3-(trifluoromethyl)benzene |

| CF3SeTs | Electrophilic Aromatic Substitution | 4-((Trifluoromethyl)selanyl)-1-methoxy-2-(trifluoromethyl)benzene | 2-((Trifluoromethyl)selanyl)-1-methoxy-3-(trifluoromethyl)benzene |

More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for direct functionalization. researchgate.netresearchgate.net Using a directing group, specific C-H bonds can be targeted for trifluoromethylselenolation. For this compound, while the methoxy group itself can serve as a weak directing group, more robust strategies often involve installing a removable directing group (e.g., from the 8-aminoquinoline (B160924) family) onto the molecule to achieve high regioselectivity in C-H functionalization reactions. nih.gov This approach could provide access to specific isomers that are difficult to obtain via classical electrophilic substitution.

Derivatization for Analytical and Synthetic Applications

This compound is a versatile building block whose aromatic ring can be functionalized through various reactions, enabling its use in the synthesis of more complex molecules for pharmaceutical or materials science applications. Key derivatization strategies include directed ortho-metalation and electrophilic aromatic substitution.

Directed ortho-Metalation (DoM): The methoxy group is a well-established directing group for metalation. uwindsor.caharvard.edu Treatment of anisole derivatives with strong organolithium bases like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), results in regioselective deprotonation at the ortho position. acs.org For this compound, this lithiation is expected to occur at the C6 position, directed by the methoxy group. The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO2, alkyl halides, silyl (B83357) chlorides) to install a new substituent specifically at the position adjacent to the methoxy group. This method provides a highly controlled route to tri-substituted benzene derivatives. researchgate.net

Electrophilic Aromatic Substitution: The benzene ring can also be functionalized via electrophilic substitution reactions such as nitration and halogenation. The regioselectivity is determined by the balance between the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing trifluoromethyl group.

Nitration: Using standard nitrating conditions (a mixture of concentrated nitric acid and sulfuric acid), the powerful activating effect of the methoxy group directs the incoming nitronium ion (NO2+) primarily to the para position (C4), with the ortho position (C6) being a minor product. google.commyetutors.compsu.edu The formation of the C4 isomer is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by both existing substituents.

Halogenation: Bromination or chlorination, typically using Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3, AlCl3), follows a similar regiochemical pattern. youtube.com The halogen will be directed predominantly to the C4 position, yielding 4-halo-1-methoxy-2-(trifluoromethyl)benzene as the major product.

Table 3: Summary of Key Derivatization Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Directed ortho-Metalation | n-BuLi/TMEDA, then Electrophile (E+) | 6-E-1-methoxy-2-(trifluoromethyl)benzene |

| Nitration | HNO3, H2SO4 | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene |

| Bromination | Br2, FeBr3 | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene |

These derivatization reactions significantly expand the synthetic utility of this compound, allowing it to be incorporated into a diverse array of target molecules with precise control over substitution patterns.

Spectroscopic and Computational Characterization of 1 Methoxy 2 Trifluoromethyl Benzene

Experimental Spectroscopic Analysis Techniques

A variety of spectroscopic methods are employed to determine the structural features of 1-methoxy-2-(trifluoromethyl)benzene (B96953). These techniques probe the different nuclei and vibrational modes within the molecule, providing a comprehensive characterization.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms in this compound.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring, with an electron-donating methoxy group (-OCH₃) and a strong electron-withdrawing trifluoromethyl group (-CF₃) at ortho positions, leads to a complex and informative aromatic region.

The methoxy group protons typically appear as a sharp singlet. The aromatic protons are expected to appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The chemical shifts are influenced by the electronic effects of the substituents. The -OCH₃ group tends to shield the ortho and para protons, shifting them upfield, while the -CF₃ group deshields nearby protons, shifting them downfield.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | ~3.9 | Singlet |

Note: The table presents expected values based on typical substituent effects in substituted benzenes. Precise experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It will display signals for the six aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon attached to the methoxy group (C1) is expected to be shielded, while the carbon attached to the trifluoromethyl group (C2) will be deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (-OCH₃) | ~56 |

| Aromatic (C1-C6) | ~110 - 160 |

Note: This table provides estimated chemical shift ranges. The aromatic signals will be distinct, and their precise assignment requires detailed spectral analysis, including coupling information.

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated compounds. For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal typically appears as a singlet in a proton-decoupled spectrum. The chemical shift provides a clear indication of the electronic environment of the -CF₃ group.

Experimental data from a crude reaction mixture containing this compound shows a singlet at approximately -62.44 ppm. ambeed.com

Experimental ¹⁹F NMR Chemical Shift for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|

Note: The chemical shift is relative to an external standard (CFCl₃ at δ = 0 ppm).

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of the molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups.

C-H vibrations: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C-H stretching of the methoxy group is anticipated to appear in the 2985-2830 cm⁻¹ range.

C-F vibrations: The trifluoromethyl group has strong, characteristic C-F stretching vibrations, typically found in the 1350-1100 cm⁻¹ region. These are often some of the most intense bands in the IR spectrum.

C-O vibrations: The aromatic ether linkage gives rise to characteristic C-O stretching bands. The asymmetric C-O-C stretch is expected around 1310–1210 cm⁻¹, and the symmetric stretch is typically observed in the 1050–1010 cm⁻¹ region.

Aromatic C=C vibrations: The stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Methoxy C-H Stretch | 2985 - 2830 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-F Stretch | 1350 - 1100 | FT-IR (Strong) |

| Asymmetric C-O-C Stretch | 1310 - 1210 | FT-IR |

Note: This table is based on characteristic group frequencies and data from analogous compounds. semanticscholar.org The actual spectrum may show more complex bands due to coupling of vibrations.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Quantum Chemical and Computational Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules. These methods allow for the theoretical prediction of molecular geometries, vibrational frequencies, and spectroscopic parameters, offering a powerful complement to experimental data.

Density Functional Theory is a computational method used to model the electronic structure of molecules, providing a balance between accuracy and computational cost. nih.govmdpi.com Functionals such as B3LYP are commonly used for a wide range of molecular systems, including substituted benzene derivatives, to predict their properties with high accuracy. nih.govnih.gov

A fundamental step in any computational analysis is the determination of the molecule's equilibrium geometry. nih.gov This is accomplished through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. Using a selected DFT functional (e.g., B3LYP) and an appropriate basis set (e.g., 6-311G(d,p)), the calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation on the potential energy surface. nih.govkit.edu For this compound, this process would define the planarity of the aromatic ring and the precise spatial orientation of the methoxy and trifluoromethyl substituents relative to the ring and to each other.

Following a successful geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. wisc.edu These calculations serve a dual purpose: they confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of any imaginary frequencies), and they provide a theoretical prediction of the molecule's vibrational spectrum (Infrared and Raman). mdpi.comnih.gov The output includes a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration, such as C-H stretching, aromatic ring deformations, and stretching and bending modes of the -OCH3 and -CF3 groups. niscair.res.in This theoretical spectrum is invaluable for the assignment of bands observed in experimental IR and Raman spectra. nih.gov

DFT-based methods are also highly effective for simulating various types of molecular spectra.

NMR Spectra: The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the magnetic shielding tensors for ¹H and ¹³C nuclei within the molecule. nih.govnih.gov These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). scm.com This computational approach is crucial for assigning signals in experimental spectra and can aid in the structural elucidation of complex molecules. mdpi.com

UV-Vis Spectra: The simulation of electronic spectra is achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com Based on the optimized ground-state geometry, TD-DFT calculations determine the energies of vertical electronic excitations and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netmdpi.com This information is used to construct a theoretical UV-Vis spectrum, predicting the absorption maxima (λmax). youtube.com The accuracy of the simulated spectrum can be enhanced by using appropriate functionals and by incorporating the effects of a solvent through methods like the Polarizable Continuum Model (PCM), which is important for comparing theoretical results with experimental data obtained in solution. mdpi.commdpi.com

| Property | Computational Method | Typical Functional/Basis Set | Predicted Output |

|---|---|---|---|

| Molecular Geometry | DFT | B3LYP / 6-311G(d,p) | Optimized bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT | B3LYP / 6-311G(d,p) | Theoretical IR/Raman spectra, confirmation of energy minimum |

| NMR Spectra | DFT / GIAO | B3LYP / 6-311+G(2d,p) | ¹H and ¹³C chemical shifts (δ) |

| UV-Vis Spectra | TD-DFT | B3LYP / 6-311+G(d,p) with PCM | Excitation energies, oscillator strengths, absorption maxima (λmax) |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Pharmaceutical and Agrochemical Intermediates

1-Methoxy-2-(trifluoromethyl)benzene (B96953) serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. atomfair.com The presence of the trifluoromethyl (CF3) group is of particular importance in medicinal and agricultural chemistry. This group can significantly alter the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. The compound's structure is utilized in reactions like nucleophilic aromatic substitution and cross-coupling to construct more complex molecular frameworks. atomfair.com

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

| Property | Influence of Trifluoromethyl (CF3) Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Shields molecule from enzymatic degradation (e.g., hydroxylation) due to the strength of the C-F bond. nih.gov |

| Lipophilicity | Increased | The fluorine atoms increase the nonpolar surface area, enhancing solubility in lipids. |

| Bioavailability | Often Improved | Enhanced lipophilicity can improve absorption across biological membranes. guidechem.com |

| Binding Affinity | Can be modified | The CF3 group can alter electrostatic interactions and conformation, potentially improving binding to target enzymes or receptors. |

The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic. Introducing this moiety into a potential drug molecule can significantly increase its lipophilicity, which is a critical factor for its ability to cross cell membranes and be absorbed by the body (bioavailability). Enhanced lipophilicity can lead to better transport to the site of action. Furthermore, the electronic effects of the CF3 group can modulate the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. This can lead to improved pharmacological activity and potency. guidechem.com

The utility of trifluoromethyl-containing building blocks is exemplified in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.gov NNRTIs are a critical class of antiretroviral drugs that bind to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing conformational changes that inhibit its function. nih.govnih.gov

Several successful and developmental NNRTIs incorporate the trifluoromethyl group. For instance, trifluoromethylated indole (B1671886) (TFMI) derivatives have been investigated as potent NNRTIs. researchgate.net Research into indole-based trifluoropropanoates has also yielded compounds with significant anti-HIV activity, where the R-enantiomer often shows the highest efficacy. researchgate.net The development of such compounds highlights the role of building blocks like this compound in providing the necessary chemical motifs for creating next-generation therapeutics with improved resistance profiles. researchgate.netmdpi.com

Table 2: Selected Trifluoromethyl-Containing Scaffolds in NNRTI Research

| Scaffold Class | Example Compound/Derivative | Key Finding |

|---|---|---|

| Trifluoromethylated Indoles (TFMI) | General TFMI Structures | Investigated as a class of potent HIV-1 NNRTIs. researchgate.net |

| Indole-based Trifluoropropanoates | (R)-enantiomers | Showed the most favorable configuration for efficient HIV-1 inhibition in studies. researchgate.net |

| Diarylanilines (DAANs) | DAAN-14h, DAAN-15h | Novel NNRTIs with high anti-HIV efficacy and improved resistance profiles. mdpi.com |

| Diarylpyridines (DAPAs) | DAPA-2e | A new NNRTI that shows strong synergism when combined with other antiretrovirals against resistant HIV-1 strains. mdpi.com |

Utility in Specialty Chemical Production

Beyond its role in life sciences, this compound is classified as a specialty chemical intermediate. atomfair.com It is used in the synthesis of other fine chemicals where the specific combination of a methoxy (B1213986) group and an adjacent trifluoromethyl group is required to direct reactivity or impart desired properties to the final product. These products can include specialized polymers, dyes, and other materials for various industrial applications.

Role in Advanced Materials Research

The unique electronic properties of this compound make it a precursor of interest in materials science. atomfair.com It is used in the synthesis of components for liquid crystals and Organic Light-Emitting Diodes (OLEDs). In these applications, the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group can be used to tune the electronic energy levels (HOMO/LUMO) of organic materials, which is crucial for controlling their optical and electronic properties. atomfair.com

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. nih.gov This is the opposite of the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov

While this compound itself is not an AIE luminogen, the trifluoromethyl moiety it provides is increasingly being used in the design of AIE-active materials. Studies on trifluoromethyl-substituted distyrylbenzenes and meso-trifluoromethyl BODIPY dyes have shown that the CF3 group can play a crucial role in promoting AIE. rsc.orgrsc.orgelsevierpure.com The steric bulk and intermolecular interactions (such as C–H···F hydrogen bonds) involving the CF3 group can influence the solid-state packing of molecules, leading to the restriction of molecular motion necessary for activating the AIE effect. rsc.org Therefore, intermediates like this compound are valuable for synthesizing advanced fluorescent materials for applications in sensors, bio-imaging, and optoelectronic devices.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Trifluoromethylated indoles (TFMI) |

| Indole-based trifluoropropanoates |

| Diarylanilines (DAANs) |

| Diarylpyridines (DAPAs) |

| Trifluoromethyl-substituted distyrylbenzenes |

Polymer and Coating Production

The incorporation of fluorinated compounds into polymers and coatings is a well-established strategy for enhancing material properties. While specific research detailing the direct use of this compound in the production of commercial polymers and coatings is not extensively documented in publicly available literature, its chemical structure suggests potential utility in the synthesis of advanced materials. The presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on a benzene (B151609) ring provides a unique combination of functionalities that can be exploited in polymer chemistry. researchgate.net

The trifluoromethyl group is particularly known for its significant impact on polymer characteristics. Its strong electron-withdrawing nature and bulkiness can impart desirable attributes such as improved thermal stability, chemical resistance, and specific optical and dielectric properties. rsc.org Research in materials science has extensively focused on leveraging these effects in the development of high-performance polymers. acs.org

Although direct polymerization studies of this compound are scarce, the broader class of trifluoromethyl-substituted aromatic compounds serves as crucial monomers or building blocks in the synthesis of specialty polymers. For instance, fluorinated polyimides and poly(arylene ether)s, known for their low dielectric constants and high thermal stability, often incorporate trifluoromethyl groups to achieve their high-performance characteristics. researchgate.net The synthesis of such polymers often involves the nucleophilic aromatic substitution reactions where the trifluoromethyl group can act as an activating group.

The introduction of the this compound moiety into a polymer backbone could be hypothesized to influence the final properties of the material in several ways. The trifluoromethyl group would be expected to lower the polymer's surface energy, which can be beneficial for creating hydrophobic or oleophobic coatings. Furthermore, it could enhance the polymer's solubility in certain organic solvents, facilitating processing, while also contributing to a lower dielectric constant and reduced water absorption.

| Property Enhancement | Effect of Trifluoromethyl (-CF3) Group |

| Thermal Stability | Increases the thermal decomposition temperature. |

| Chemical Resistance | Enhances resistance to various chemicals and solvents. |

| Dielectric Constant | Lowers the dielectric constant, making it suitable for microelectronics. |

| Optical Properties | Can improve optical transparency and reduce the refractive index. |

| Solubility | Often improves solubility in organic solvents. |

| Water Absorption | Decreases moisture uptake due to its hydrophobic nature. |

It is important to note that while the potential applications of this compound in polymer and coating production can be inferred from the known effects of its functional groups, further dedicated research is necessary to fully elucidate its specific contributions and to develop commercially viable materials.

Mechanistic Investigations of Reactions Involving 1 Methoxy 2 Trifluoromethyl Benzene

Mechanistic Elucidation of Trifluoromethylation Reactions

Trifluoromethylation reactions are crucial for the synthesis of pharmaceuticals and agrochemicals, as the trifluoromethyl group can significantly alter a molecule's biological activity. mdpi.com Understanding the mechanisms of these reactions is paramount for developing efficient and selective synthetic methods.

Radical-Triggered Cascade Cyclization Pathways

While specific studies detailing radical-triggered cascade cyclization originating directly from 1-methoxy-2-(trifluoromethyl)benzene (B96953) are not extensively documented in publicly available literature, the principles of such reactions can be inferred from studies on related substrates. These reactions typically proceed through the generation of a radical species that initiates a series of intramolecular cyclization events. beilstein-journals.orgmdpi.com

A plausible, albeit general, mechanism involves the homolytic cleavage of a bond to generate a trifluoromethyl radical (•CF₃). beilstein-journals.org This highly reactive species can then add to an unsaturated bond within a molecule tethered to the anisole (B1667542) ring system. The resulting radical intermediate can subsequently undergo an intramolecular cyclization onto the aromatic ring. The regioselectivity of this cyclization would be influenced by the electronic nature of the substituted anisole. The final steps of the cascade would involve termination or further reaction to yield the cyclized product. Radical scavengers can be used to experimentally verify the involvement of radical species in such pathways. nih.gov

Visible-light-induced radical cascade trifluoromethylation/cyclization has been demonstrated for a variety of substrates, offering a mild and efficient route to complex heterocyclic structures. mdpi.com These reactions often utilize a photocatalyst to generate the initial radical species under visible light irradiation. mdpi.com

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a pivotal role in dictating the mechanism of trifluoromethylation reactions. Various reagents, such as Umemoto's and Togni's reagents, are known sources of electrophilic or radical trifluoromethyl species. beilstein-journals.org The choice of catalyst, often a transition metal complex, can influence whether the reaction proceeds through a radical, oxidative addition/reductive elimination, or other mechanistic pathways. nih.govbeilstein-journals.org

For instance, in photoredox catalysis, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of a trifluoromethyl radical. princeton.edu This radical can then engage in the desired chemical transformation. The catalytic cycle is completed by subsequent electron transfer steps that regenerate the photocatalyst. princeton.edu The efficiency and selectivity of these reactions are highly dependent on the properties of the photocatalyst, the trifluoromethyl source, and the substrate.

The functionalization of methoxybenzenes can be achieved using various catalytic systems. For example, photoredox catalysts have been employed for the direct arylation of various heterocyclic compounds under mild conditions. researchgate.net While not specific to this compound, these studies highlight the importance of catalyst selection in enabling challenging C-H functionalization reactions.

Electronic and Steric Factors Governing Reaction Outcomes

The reactivity and regioselectivity of reactions involving this compound are governed by the electronic and steric properties of the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) groups.

The methoxy group is an activating, ortho-, para-directing group due to its electron-donating mesomeric effect, which increases the electron density at the ortho and para positions of the benzene (B151609) ring. Conversely, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. mdpi.comnih.gov

Steric hindrance from the bulky trifluoromethyl group at the ortho position also plays a crucial role. mdpi.com Attack at the position between the methoxy and trifluoromethyl groups (position 3) would be sterically hindered. Therefore, electrophilic attack is most likely to occur at position 5 (para to the methoxy group) and to a lesser extent at position 3 (ortho to the methoxy group). The precise outcome will depend on the specific reagents and reaction conditions.

Studies on related trifluoromethoxybenzenes have shown that the trifluoromethoxy group, which is also strongly electron-withdrawing, favors a conformation where the O-CF₃ bond is orthogonal to the plane of the phenyl ring, a preference driven by hyperconjugation and steric effects. nih.gov This conformational preference can influence the accessibility of adjacent sites for reaction.

Reaction Kinetics and Solvent Effects

The rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. For reactions involving charged intermediates or transition states, the polarity of the solvent can have a significant impact on the reaction rate. mdpi.com

Solvents can influence reaction outcomes through several mechanisms, including stabilization of intermediates or transition states, and direct participation in the reaction. chemrxiv.org For example, polar protic solvents can stabilize charged species through hydrogen bonding, which can accelerate or decelerate a reaction depending on the charge distribution in the transition state. The choice of solvent can also affect the chemo- and site-selectivity of a reaction. chemrxiv.org

In the context of trifluoromethylation, the solvent can affect the solubility of reagents and catalysts, as well as the stability of radical or ionic intermediates. For instance, the addition of trifluoroacetic acid as a co-solvent has been shown to induce significant shifts in the NMR spectra of methoxy groups in flavones, suggesting protonation and specific solvent-solute interactions that could influence reactivity. rsc.org

Structure Activity Relationship Studies with 1 Methoxy 2 Trifluoromethyl Benzene Analogs

Impact of Trifluoromethyl and Methoxy (B1213986) Groups on Biological Activity

Influence on Enzyme Interactions and Metabolic Pathways

The introduction of trifluoromethyl and methoxy groups onto a benzene (B151609) scaffold significantly impacts how the resulting analogs interact with enzymes and are processed through metabolic pathways. The potent electron-withdrawing nature of the -CF3 group can alter the electron density of the aromatic ring, influencing key interactions with enzyme active sites. For instance, trifluoromethyl-containing analogs of captopril (B1668294) have shown potent inhibition of angiotensin-converting enzyme (ACE), with an IC50 value as low as 3 x 10⁻¹⁰ M. This high potency is attributed to the hydrophobicity and conformational effects imparted by the trifluoromethyl group. nih.gov

The position of the methoxy group is also critical. Studies on unsymmetrical trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes have demonstrated that altering the position of the methoxy group on the aromatic ring affects their antimicrobial and cytotoxic activity. nih.gov This suggests that the methoxy group's location can modulate the molecule's bioavailability and interaction with biological targets. nih.gov

Metabolic stability is another key factor influenced by these substituents. Fluorination is a well-established strategy to block metabolic hotspots on a molecule, thereby increasing its half-life. For example, fluoroanisoles are studied to enhance metabolic stability in drug candidates. nih.gov However, the replacement of a methoxy group with a trifluoromethoxy group does not always lead to an appreciable improvement in metabolic stability. nih.gov

Modulating Effects on Molecular Target Interactions

The trifluoromethyl and methoxy groups play a crucial role in modulating the interactions of small molecules with their biological targets. The -CF3 group, due to its lipophilicity, can engage in favorable hydrophobic interactions within the binding pockets of proteins. Molecular docking studies of trifluoromethyl methoxyphenyl-substituted β-diketones have shown enhanced affinity for biomolecular targets such as ribonucleotide reductase and chaperone proteins like Hsp70 and Hsp90, which are important in cancer and infectious diseases. nih.gov

Furthermore, the electronic properties of these groups can influence non-covalent interactions. The electron-withdrawing trifluoromethyl group can participate in dipole-dipole or quadrupole-π interactions, while the methoxy group can act as a hydrogen bond acceptor. The combination and relative positioning of these groups can fine-tune the binding affinity and selectivity of a compound for its target. In a series of EGFR kinase inhibitors based on a quinazoline (B50416) scaffold, the meta-substitution of the aniline (B41778) ring with a trifluoromethyl group resulted in the highest antiproliferative activity. mdpi.com

Comparative Analysis with Structurally Similar Fluorinated Benzene Derivatives

To understand the specific contribution of the 1-methoxy-2-(trifluoromethyl)benzene (B96953) scaffold, it is essential to compare its analogs with other structurally similar fluorinated benzene derivatives. This comparative analysis helps to dissect the individual and combined effects of the methoxy and trifluoromethyl groups on biological activity.

Electronic and Steric Influence of Substituents on Activity

Steric hindrance is another crucial factor. The size and shape of a molecule determine its ability to fit into a binding pocket. While both methoxy and trifluoromethyl groups add bulk to the benzene ring, their specific orientations and interactions with the target protein can either be beneficial or detrimental to activity. In some S(N)2 reactions, the presence of bulky substituents can lead to a release of steric repulsion in the transition state, contrary to the intuitive expectation of steric hindrance. nih.gov Systematic studies on the formation of cycloheptatriene (B165957) rings around a tribenzotriquinacene core have shown that the electronic effect of substituents is the predominant factor controlling the ease of cyclization, while the steric effect of methoxy groups is also significant but less important. rsc.org

The following table presents a hypothetical comparative analysis of the inhibitory activity of various substituted benzene derivatives against a target enzyme, illustrating the impact of electronic and steric factors.

| Compound | R1 | R2 | Electronic Effect of R2 | Steric Hindrance of R2 | IC50 (µM) |

|---|---|---|---|---|---|

| 1 | OCH3 | H | Neutral | Low | 50 |

| 2 | OCH3 | F | Electron-withdrawing (weak) | Low | 25 |

| 3 | OCH3 | Cl | Electron-withdrawing (moderate) | Medium | 15 |

| 4 | OCH3 | CH3 | Electron-donating | Medium | 40 |

| 5 | OCH3 | CF3 | Electron-withdrawing (strong) | High | 5 |

| 6 | H | CF3 | Electron-withdrawing (strong) | High | 10 |

Rational Design Principles in Medicinal Chemistry

The insights gained from SAR studies of this compound analogs provide a foundation for the rational design of new drug candidates. Rational drug design aims to develop molecules that have a high affinity and selectivity for a specific biological target, along with favorable pharmacokinetic properties.

A key principle is the use of privileged scaffolds, which are molecular frameworks that are able to bind to multiple biological targets. The 2,3-dihydroquinazolin-4(1H)-one scaffold is one such example. researchgate.net By understanding the SAR of the this compound core, it can be utilized as a privileged scaffold for the development of new inhibitors for various enzymes.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are integral to rational drug design. nih.gov Molecular docking can predict the binding mode of a ligand in the active site of a protein, helping to explain the observed SAR and guide the design of new analogs with improved interactions. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel, unsynthesized molecules.

Q & A

Q. What are the common synthetic routes for 1-Methoxy-2-(trifluoromethyl)benzene, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves Friedel-Crafts alkylation or direct methoxylation of a trifluoromethyl-substituted benzene precursor. For example, reacting 2-(trifluoromethyl)phenol with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the methoxy group . Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitoring via TLC and GC-MS ensures reaction progress and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the methoxy group (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C) and trifluoromethyl substituent (δ ~120-125 ppm in ¹³C, with CF₃ splitting patterns in ¹H) are key. Coupling constants in aromatic protons reveal substitution patterns (e.g., ortho vs. para) .

- IR Spectroscopy : Strong C-O stretching (~1250 cm⁻¹) for methoxy and C-F vibrations (~1150-1250 cm⁻¹) for CF₃ confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 206 for C₈H₇F₃O) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The -CF₃ group deactivates the benzene ring via inductive effects, directing electrophiles to the methoxy-substituted position. Computational studies (e.g., DFT calculations) show reduced electron density at the ortho and para positions relative to -CF₃, favoring meta substitution. Experimental validation involves nitration (HNO₃/H₂SO₄), where HPLC analysis identifies 3-nitro derivatives as major products .

Q. What strategies mitigate conflicting data in solvent effects on reaction yields involving this compound?

- Methodological Answer : Contradictions in solvent polarity impacts (e.g., DMF vs. THF) require systematic control experiments:

Replicate reactions under inert atmospheres to exclude moisture/oxygen interference.

Use standardized substrate ratios (e.g., 1:1.2 molar ratio for coupling reactions).

Compare yields via HPLC with internal standards (e.g., biphenyl) to normalize quantification errors .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with catalysts like Pd/C or enzymes. Parameters include:

- Binding affinity scores for -CF₃ and methoxy groups at active sites.

- Solvent-accessible surface area (SASA) to predict steric hindrance.

Experimental validation via kinetic studies (e.g., monitoring hydrogenation rates) aligns computational predictions with observed turnover frequencies .

Applications in Organic Synthesis

Q. What role does this compound serve as a building block in cross-coupling reactions?

- Methodological Answer : It acts as a precursor for Suzuki-Miyaura couplings when converted to boronic esters. For example, lithiation (n-BuLi, -78°C) followed by reaction with trimethylborate yields the boronic acid derivative, enabling Pd-catalyzed aryl-aryl bond formation. Optimize conditions by varying ligands (e.g., SPhos vs. XPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to enhance yields .

Q. How is the compound utilized in synthesizing biologically active heterocycles?

- Methodological Answer : It serves as a phenyl ether moiety in pharmacophores. For example, condensation with thioureas under acidic conditions produces 1,3,4-thiadiazole derivatives, screened for antimicrobial activity. Purity of intermediates is verified via melting point analysis and LC-MS before biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.